4-Chloro-N-(2-oxopropyl)benzamide
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Overview
Description
Benzamide, 4-chloro-N-(2-oxopropyl)-: is a chemical compound with the molecular formula C10H10ClNO2 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 4-position and an N-(2-oxopropyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-chloro-N-(2-oxopropyl)- typically involves the condensation of 4-chlorobenzoyl chloride with 2-oxopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of Benzamide, 4-chloro-N-(2-oxopropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: Benzamide, 4-chloro-N-(2-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Benzamide, 4-chloro-N-(2-oxopropyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzamide, 4-chloro-N-(2-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Benzamide: The parent compound without the chlorine and N-(2-oxopropyl) substitutions.
4-Chlorobenzamide: Benzamide with a chlorine atom at the 4-position.
N-(2-Oxopropyl)benzamide: Benzamide with an N-(2-oxopropyl) group.
Uniqueness: Benzamide, 4-chloro-N-(2-oxopropyl)- is unique due to the presence of both the chlorine atom and the N-(2-oxopropyl) group, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s reactivity and its potential biological activities compared to its analogs.
Properties
CAS No. |
89007-01-2 |
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Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
4-chloro-N-(2-oxopropyl)benzamide |
InChI |
InChI=1S/C10H10ClNO2/c1-7(13)6-12-10(14)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H,12,14) |
InChI Key |
JUUJVEOLRYGNIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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